molecular formula C16H22N2O3 B2605738 N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide CAS No. 1788842-04-5

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide

Cat. No.: B2605738
CAS No.: 1788842-04-5
M. Wt: 290.363
InChI Key: FZYJWBRVORRIJO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides This compound features a cyano group, a dimethoxyphenyl group, and a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction where the dimethoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could be involved in hydrogen bonding or other interactions with biological targets, while the aromatic ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(15(19)18-16(2,3)10-17)8-12-6-7-13(20-4)14(9-12)21-5/h6-7,9,11H,8H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYJWBRVORRIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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